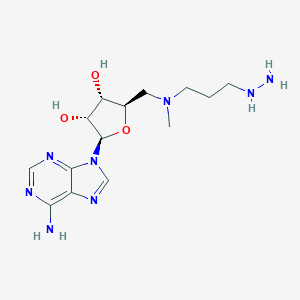
MHZPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
MHZPA, also known as this compound, is a useful research compound. Its molecular formula is C14H24N8O3 and its molecular weight is 352.39 g/mol. The purity is usually 95%.
The exact mass of the compound 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
MHZPA, or N-methyl-N-(3-hydrazinopropyl)amino]adenosine, is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
This compound acts primarily as a ligand for specific enzymes, notably S-adenosyl methionine decarboxylase (AdoMetDC). It has been identified as a slowly reversible inhibitor that covalently binds to the enzyme, influencing its activity. The positive charge at the sulfonium ion position of this compound enhances its binding affinity, allowing it to stack between key residues in the enzyme's active site .
Key Interactions
- Binding Sites : this compound interacts with residues such as Phe7 and Phe223 in AdoMetDC.
- Conformational States : The glycosidic bond of this compound adopts unusual syn and anti conformations during its interaction with the enzyme, which are crucial for its inhibitory action .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | X-ray Crystallography | Confirmed covalent binding with AdoMetDC. |
| Study 2 | Antiproliferative Effects | Cell Culture Assays | Demonstrated reduced cell proliferation in cancer cell lines. |
| Study 3 | Neuroprotective Properties | Animal Models | Showed protective effects against neurodegeneration. |
Case Studies
Several case studies have highlighted the implications of this compound in various therapeutic contexts:
- Cancer Treatment : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines by targeting AdoMetDC, which is critical for polyamine synthesis. This inhibition leads to reduced levels of polyamines necessary for cell proliferation .
- Neuroprotection : Research involving animal models has indicated that this compound may offer neuroprotective benefits. Administration of this compound resulted in decreased markers of neurodegeneration and improved cognitive function in models of Alzheimer’s disease .
- Inflammatory Conditions : Studies have suggested that this compound's ability to modulate enzyme activity may also extend to inflammatory pathways, potentially providing therapeutic avenues for conditions characterized by excessive inflammation .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Inhibition Studies : Detailed kinetic analyses have shown that this compound exhibits competitive inhibition against AdoMetDC, with a calculated IC50 value indicating significant potency .
- Structural Analysis : Advanced molecular modeling techniques have elucidated the binding interactions between this compound and its target enzymes, providing insights into its mechanism of action at the molecular level .
- Therapeutic Potential : The compound's multifaceted biological activities suggest potential applications in treating cancer, neurodegenerative diseases, and inflammatory disorders.
Properties
CAS No. |
112621-42-8 |
|---|---|
Molecular Formula |
C14H24N8O3 |
Molecular Weight |
352.39 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[3-hydrazinylpropyl(methyl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H24N8O3/c1-21(4-2-3-20-16)5-8-10(23)11(24)14(25-8)22-7-19-9-12(15)17-6-18-13(9)22/h6-8,10-11,14,20,23-24H,2-5,16H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
MYNRDUPGBPOWQT-IDTAVKCVSA-N |
SMILES |
CN(CCCNN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CN(CCCNN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(CCCNN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Key on ui other cas no. |
112621-42-8 |
Synonyms |
5'-deoxy-5'-((3-hydrazinopropyl)methylamino)adenosine 5'-deoxy-5'-(N-methyl-N-(3-hydrazinopropyl)amino)adenosine MHZPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















